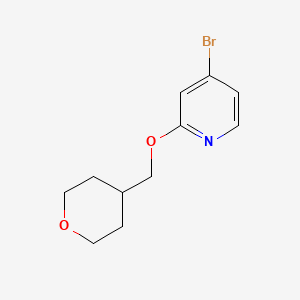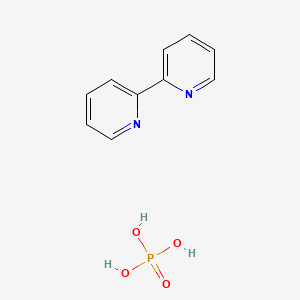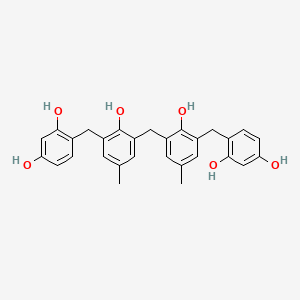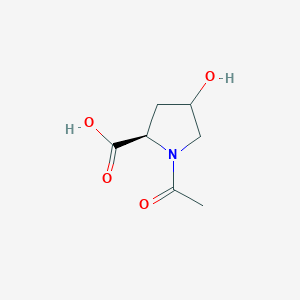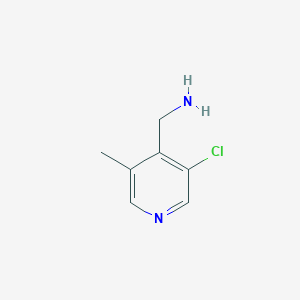
(3-Chloro-5-methylpyridin-4-YL)methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-5-methylpyridin-4-yl)methanamine is a chemical compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-methylpyridin-4-yl)methanamine typically involves the chlorination of 5-methylpyridin-4-ylmethanamine. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3-position of the pyridine ring. Common reagents used in this process include thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of (3-Chloro-5-methylpyridin-4-yl)methanamine may involve large-scale chlorination processes using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-5-methylpyridin-4-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include primary or secondary amines.
Applications De Recherche Scientifique
(3-Chloro-5-methylpyridin-4-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3-Chloro-5-methylpyridin-4-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved vary depending on the specific derivative or application. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, leading to a decrease in enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methylpyridin-3-yl)methanamine: This compound lacks the chlorine atom at the 3-position, resulting in different reactivity and applications.
(3-Methylpyridin-4-yl)methanamine: This compound has a methyl group instead of a chlorine atom, leading to different chemical properties and uses.
Uniqueness
(3-Chloro-5-methylpyridin-4-yl)methanamine is unique due to the presence of the chlorine atom, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with its non-chlorinated analogs. This makes it a valuable intermediate in the synthesis of a wide range of chemical compounds.
Propriétés
Formule moléculaire |
C7H9ClN2 |
|---|---|
Poids moléculaire |
156.61 g/mol |
Nom IUPAC |
(3-chloro-5-methylpyridin-4-yl)methanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5-3-10-4-7(8)6(5)2-9/h3-4H,2,9H2,1H3 |
Clé InChI |
KLZNSDPVTOECMW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CC(=C1CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12827688.png)
![2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B12827691.png)

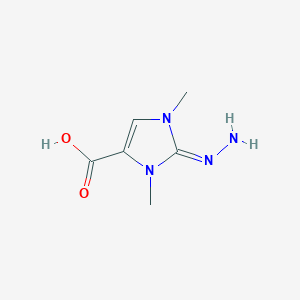
![1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B12827702.png)


